Cas no 1705153-95-2 (1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine)

1-Cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine is a structurally complex piperazine derivative featuring a cyclobutanecarbonyl group at the 1-position and a cyclopropyl substituent at the 4-position, along with a phenyl ring at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of CNS-active agents or receptor modulators. The cyclopropyl and cyclobutane moieties contribute to conformational rigidity, which may enhance binding selectivity, while the phenyl group offers opportunities for π-π interactions. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for exploratory research in neuropharmacology and drug discovery.
1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine structure
1705153-95-2 structure
Product Name:1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine
CAS No:1705153-95-2
MF:C18H24N2O
MW:284.395964622498
CID:6316291
PubChem ID:90566840
Update Time:2025-06-12

1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine
    • 1705153-95-2
    • F6384-0618
    • AKOS024859312
    • cyclobutyl-(4-cyclopropyl-2-phenylpiperazin-1-yl)methanone
    • cyclobutyl(4-cyclopropyl-2-phenylpiperazin-1-yl)methanone
    • Inchi: 1S/C18H24N2O/c21-18(15-7-4-8-15)20-12-11-19(16-9-10-16)13-17(20)14-5-2-1-3-6-14/h1-3,5-6,15-17H,4,7-13H2
    • InChI Key: PWRSVDLZTVBUOP-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC1)N1CCN(CC1C1C=CC=CC=1)C1CC1

Computed Properties

  • Exact Mass: 284.188863393g/mol
  • Monoisotopic Mass: 284.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.6Ų

1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine Pricemore >>

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F6384-0618-2μmol
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$85.5 2023-09-09
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Additional information on 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine

Introduction to 1-Cyclobutanecarbonyl-4-Cyclopropyl-2-Phenylpiperazine (CAS No. 1705153-95-2)

1-Cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine (CAS No. 1705153-95-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazines, which are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory properties, and potential as drug candidates for various diseases.

The molecular structure of 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine is characterized by a piperazine ring substituted with a cyclobutanecarbonyl group, a cyclopropyl group, and a phenyl group. These functional groups contribute to the compound's distinct pharmacological profile and have been the focus of recent research efforts aimed at understanding its mechanisms of action and potential therapeutic benefits.

Recent studies have highlighted the potential of 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control. The compound's ability to interact with these receptors makes it a promising candidate for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.

In preclinical studies, 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for the development of effective and safe therapeutic agents. Additionally, the compound has shown promising results in animal models of depression and anxiety, where it exhibited significant antidepressant-like effects without causing adverse side effects commonly associated with existing treatments.

The structural diversity of piperazines has led to their exploration in various therapeutic areas beyond CNS disorders. For instance, some piperazine derivatives have been investigated for their anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. While more research is needed to fully understand the specific mechanisms by which 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine exerts its anti-inflammatory effects, preliminary findings suggest that it may modulate key inflammatory pathways.

The development of new therapeutic agents often involves optimizing the chemical structure to enhance efficacy and reduce side effects. In this context, researchers have synthesized several analogs of 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine by modifying the substituents on the piperazine ring. These modifications have led to compounds with improved potency and selectivity for specific receptors, further expanding the potential applications of this class of molecules.

Clinical trials are an essential step in translating preclinical findings into practical treatments. While 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine is still in the early stages of clinical evaluation, initial results from Phase I trials have shown promising safety profiles and pharmacokinetic parameters. These findings provide a strong foundation for advancing the compound into later-stage clinical trials to assess its efficacy in treating specific conditions.

In conclusion, 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine (CAS No. 1705153-95-2) represents a promising candidate in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As our understanding of this compound deepens, it holds significant promise for addressing unmet medical needs in various therapeutic areas.

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